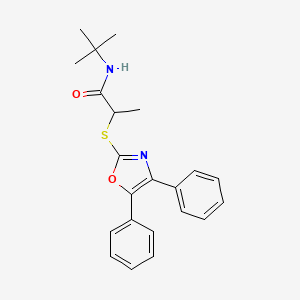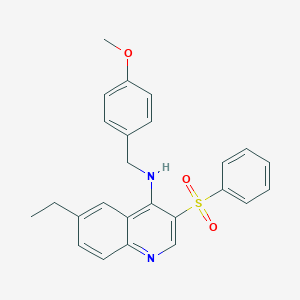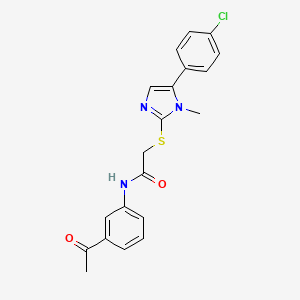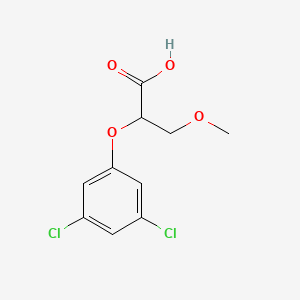![molecular formula C24H18FNO5 B2916020 N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide CAS No. 923215-95-6](/img/structure/B2916020.png)
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide” is a complex organic molecule. It contains a chromene ring (a common structure in many organic compounds), a fluorophenyl group (a phenyl ring with a fluorine atom), and a dimethoxybenzamide group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as nucleophilic substitution or condensation. The formation of the chromene ring is a key step in the synthesis of these types of compounds .Molecular Structure Analysis
The molecular structure of similar compounds is characterized by the presence of a chromene core, which is a six-membered benzene ring fused to a five-membered oxygen-containing ring . This core is often functionalized with various aryl groups, which can significantly influence the biological activity of the compounds.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of the chromene ring, which can be achieved through cyclization reactions. Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. For similar compounds, properties such as molecular weight and solubility can be predicted .Scientific Research Applications
Synthesis and Development
- Practical and Scalable Synthetic Routes : The development of practical and scalable synthetic routes for related compounds, like YM758 Monophosphate, highlights advances in efficient synthesis techniques, which are crucial for drug development (Yoshida et al., 2014).
Cancer Research
- Anticancer Activities : Several studies focus on the synthesis of new compounds with fluorinated structures similar to N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide, demonstrating significant cytotoxicity against various cancer cell lines, indicating potential for cancer treatment (Hosamani et al., 2015); (Raj et al., 2010).
Antimicrobial Properties
- Antimicrobial Activity : Studies show the efficacy of fluorobenzamides, which are structurally related to the compound , in combating various bacterial and fungal strains, indicating its potential as an antimicrobial agent (Desai et al., 2013).
Molecular Structure Analysis
- Structural Characterization : Research on similar compounds includes detailed molecular structure analysis using techniques like X-ray diffraction, providing insights into the molecular conformation crucial for understanding the function of such compounds (Bruno et al., 2010).
Imaging and Diagnostic Applications
- Tumor Imaging : The use of fluorine-containing benzamide analogs in PET imaging of sigma2 receptor status in solid tumors demonstrates the potential of fluorinated compounds in diagnostic imaging (Tu et al., 2007).
Mechanistic Insights
- Molecular Interactions and Mechanisms : Investigations into the intermolecular interactions and mechanisms of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, provide valuable information about their behavior and potential applications (Karabulut et al., 2014).
Pharmacological Applications
- Preclinical Pharmacology : Research on compounds like KCN1, which is structurally related, reveals in vitro and in vivo anti-cancer activities and pharmacological properties, suggesting the therapeutic potential of similar compounds in treating cancers (Wang et al., 2012).
Proton-Transfer Spectroscopy
- Tautomerism Studies : Proton-transfer tautomerization studies of benzanilide to its imidol form provide insights into molecular behavior crucial for understanding the properties of similar compounds (Tang et al., 1987).
Future Directions
properties
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO5/c1-29-16-9-14(10-17(12-16)30-2)24(28)26-15-7-8-22-19(11-15)21(27)13-23(31-22)18-5-3-4-6-20(18)25/h3-13H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNCGXLFAWAUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-[(2-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2915943.png)
![4-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2915944.png)
![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2915947.png)
![1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B2915949.png)
![1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2915951.png)
![N-(4-ethoxyphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2915953.png)

![2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B2915955.png)


![2-[4-[(5E)-5-[3-[4-(2-carboxyanilino)-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B2915959.png)